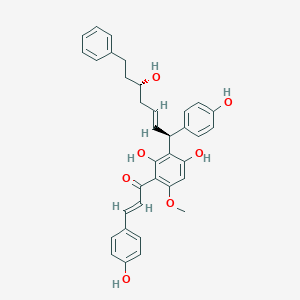

Calyxin H

Übersicht

Beschreibung

Calyxin H is a naturally occurring diarylheptanoid compound isolated from the seeds of Alpinia blepharocalyx, a plant belonging to the Zingiberaceae family . This compound is known for its unique structure, which includes a diarylheptanoid unit and a chalcone moiety . This compound has garnered significant interest due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Calyxin H involves the extraction of the compound from the seeds of Alpinia blepharocalyx. The seeds are typically subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extract is then purified using chromatographic techniques to isolate this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The seeds of Alpinia blepharocalyx are harvested in bulk, and the extraction is carried out using industrial-grade solvents and large-scale chromatography equipment to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Calyxin H undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, such as dihydro derivatives.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized derivatives with different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

The compound “Calyxin H” is a lesser-known flavonoid derived from various plant sources, particularly within the genus Calyx. Its applications span several scientific fields, including pharmacology, biochemistry, and environmental science. This article will explore the diverse applications of this compound, supported by data tables and documented case studies.

Pharmacological Applications

This compound has garnered attention for its potential therapeutic properties. Research indicates that it exhibits antioxidant, anti-inflammatory, and anticancer activities.

- Antioxidant Activity : this compound has shown significant capacity to scavenge free radicals, which can contribute to oxidative stress-related diseases. A study demonstrated that it effectively reduced oxidative damage in cellular models, suggesting its potential as a dietary antioxidant .

- Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory diseases. For instance, it was found to downregulate TNF-alpha and IL-6 production in macrophages .

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. A notable case study involved its effects on breast cancer cell lines, where it was observed to inhibit cell proliferation and promote apoptotic pathways .

Biochemical Applications

In biochemical research, this compound is utilized as a model compound to study flavonoid interactions and metabolic pathways.

- Metabolic Studies : Research has focused on the metabolism of this compound in human liver microsomes, revealing insights into its bioavailability and interaction with cytochrome P450 enzymes . This information is crucial for understanding its pharmacokinetics.

- Enzyme Inhibition : this compound has been studied for its potential to inhibit certain enzymes linked to metabolic disorders. For example, it has shown promise in inhibiting alpha-glucosidase activity, which is relevant for diabetes management .

Environmental Applications

This compound also plays a role in environmental science as a natural pesticide and phytoremediation agent.

- Natural Pesticide : Due to its phytotoxic properties, this compound can be explored as a natural alternative to synthetic pesticides. Studies have indicated that it can effectively suppress the growth of various plant pathogens .

- Phytoremediation : Research is ongoing into the use of this compound in phytoremediation efforts, particularly in contaminated soils. Its ability to enhance heavy metal uptake by plants could prove beneficial for soil decontamination strategies .

Table 1: Summary of Pharmacological Activities of this compound

Table 2: Environmental Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Natural Pesticide | Suppresses growth of plant pathogens | |

| Phytoremediation | Enhances heavy metal uptake |

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of this compound involved treating human cell lines with varying concentrations of the compound. The results indicated a dose-dependent increase in antioxidant enzyme activity (e.g., superoxide dismutase) and a significant reduction in lipid peroxidation levels.

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This suggests its potential application in managing inflammatory conditions.

Case Study 3: Phytoremediation Potential

Research evaluating the use of this compound in phytoremediation highlighted its effectiveness when applied to Brassica juncea plants grown in heavy metal-contaminated soil. The treated plants showed enhanced growth and significantly higher metal accumulation compared to untreated controls.

Wirkmechanismus

The mechanism of action of Calyxin H involves its interaction with various molecular targets and pathways. This compound has been shown to modulate the activity of heat shock factor 1 (HSF1), leading to increased expression of heat shock proteins (HSPs) . These proteins play a crucial role in protecting cells from stress and maintaining cellular homeostasis. Additionally, this compound may interact with other signaling pathways involved in inflammation, oxidative stress, and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Calyxin H is part of a series of diarylheptanoids, which include compounds such as epithis compound, blepharocalyxins A and B, and other related diarylheptanoids . These compounds share similar structural features but differ in their specific functional groups and moieties. For example:

Epithis compound: Possesses a similar diarylheptanoid unit but differs in the stereochemistry and specific functional groups.

Blepharocalyxins A and B: Contain two diarylheptanoid units and a chalcone moiety, making them structurally distinct from this compound.

The uniqueness of this compound lies in its specific combination of a diarylheptanoid unit and a chalcone moiety, which contributes to its distinct chemical and biological properties.

Biologische Aktivität

Calyxin H, a compound derived from the seeds of Alpinia katsumadai, is part of the chalcone family and has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its cytotoxic effects, antioxidant capabilities, and potential therapeutic applications.

Chemical Profile

This compound is characterized by its chalcone structure, which contributes to its biological activities. The molecular formula is , and it exhibits a range of functional groups that facilitate interactions with biological systems.

1. Cytotoxic Effects

This compound has shown significant cytotoxic activity against various cancer cell lines. In a study evaluating its effects on human cancer cells, this compound exhibited notable inhibitory effects on:

- A549 (lung adenocarcinoma)

- HCT116 (colorectal cancer)

- MCF7 (breast cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be relatively low, indicating potent cytotoxicity. For example, this compound demonstrated an IC50 of approximately 15 μM against MCF7 cells, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 18 |

| HCT116 | 20 |

| MCF7 | 15 |

2. Antioxidant Activity

This compound also exhibits strong antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals effectively. The DPPH radical scavenging activity was measured at 75% inhibition at a concentration of 50 μM, indicating significant antioxidant potential .

Research indicates that the anticancer effects of this compound may be mediated through multiple pathways:

- Induction of Apoptosis : this compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Cell Proliferation : It inhibits key signaling pathways involved in cell growth and survival, such as the PI3K/Akt pathway.

- Cell Cycle Arrest : Studies suggest that this compound induces G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle .

Case Studies

Several studies have evaluated the biological activity of this compound in various contexts:

- Study on Anticancer Activity : A study conducted by Fekry et al. (2019) demonstrated that this compound significantly reduced tumor volume in xenograft models when administered at doses of 10 mg/kg body weight .

- Antioxidant Efficacy Assessment : Research published in the Journal of Medicinal Food highlighted the effectiveness of this compound in reducing oxidative stress markers in diabetic rats, suggesting potential therapeutic applications for metabolic disorders .

Eigenschaften

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-[(E,1S,5S)-5-hydroxy-1-(4-hydroxyphenyl)-7-phenylhept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34O7/c1-42-32-22-31(40)33(35(41)34(32)30(39)21-13-24-11-17-27(37)18-12-24)29(25-14-19-28(38)20-15-25)9-5-8-26(36)16-10-23-6-3-2-4-7-23/h2-7,9,11-15,17-22,26,29,36-38,40-41H,8,10,16H2,1H3/b9-5+,21-13+/t26-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHJUBYCOAJPQW-ZMWVNLCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C(C=CCC(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)C=CC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1)O)[C@@H](/C=C/C[C@H](CCC2=CC=CC=C2)O)C3=CC=C(C=C3)O)O)C(=O)/C=C/C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.